molecular formula C14H19NO5S B14133970 Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate CAS No. 99429-79-5

Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate

Cat. No.: B14133970
CAS No.: 99429-79-5
M. Wt: 313.37 g/mol
InChI Key: JOSPTWGIYHJUBG-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate is a thiophene-based derivative characterized by a tert-butyl ester group at the 3-position of the thiophene ring and a substituted acyl amino group at the 2-position. The acyl moiety, 3-ethoxy-3-oxopropanoyl, introduces a keto-ester functionality, which may enhance reactivity in further synthetic modifications or influence intermolecular interactions in biological systems. This compound is structurally significant in medicinal chemistry, particularly in the design of enzyme inhibitors or heterocyclic scaffolds for drug development .

Properties

CAS No.

99429-79-5

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C14H19NO5S/c1-5-19-11(17)8-10(16)15-12-9(6-7-21-12)13(18)20-14(2,3)4/h6-7H,5,8H2,1-4H3,(H,15,16)

InChI Key

JOSPTWGIYHJUBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(C=CS1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Ring-Opening Amination of Bicyclic Precursors

The most efficient method involves treating 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester with aqueous ammonia under reflux. This one-step process achieves a 96% yield by cleaving the ether bridge and introducing the amine group:

Reaction Conditions

  • Substrate : 6-Oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester (20 g, 0.11 mol)
  • Reagent : Ammonia water (200 mL)
  • Temperature : Reflux (100°C)
  • Time : 15–24 hours
  • Workup : Vacuum concentration to isolate the product as a pale yellow oil.

Mechanistic Insight
The reaction proceeds via nucleophilic attack of ammonia on the strained bicyclic ether, leading to ring opening and formation of the trans-3-amino-4-hydroxypyrrolidine backbone. The tert-butyl carbamate group remains intact due to its stability under basic conditions.

Stepwise Azide Reduction and Hydrogenation

An alternative route employs sodium azide and ammonium chloride in methanol/water (8:1), followed by palladium-catalyzed hydrogenation:

Procedure

  • Azide Formation :
    • Substrate : Bicyclic ester (12.1 g, 65.3 mmol)
    • Reagents : Sodium azide (21.4 g, 329 mmol), NH₄Cl (15 g)
    • Conditions : 60°C overnight
    • Yield : Crude azide intermediate.
  • Hydrogenation :
    • Catalyst : 10% Pd/C (1.5 g)
    • Solvent : Methanol (200 mL)
    • Conditions : H₂ atmosphere, ambient temperature
    • Purification : Flash chromatography (5–20% MeOH/EtOAc with 3% Et₃N)
    • Yield : 4.3 g (33% over two steps).

Advantages

  • Avoids high-temperature reflux.
  • Suitable for acid-sensitive substrates.

Optimization Strategies for Boc Protection

Post-amination, Boc protection is critical for stabilizing the amine group. Key parameters include:

Solvent Selection

Dichloromethane (DCM) is preferred for its inertness and solubility. In a representative procedure:

  • Substrate : 3-Amino-4-hydroxypyrrolidine (2.93 g, 15.8 mmol)
  • Reagent : Boc anhydride (14.21 g, 65.1 mmol)
  • Solvent : DCM (30 mL)
  • Time : 4 hours
  • Yield : 62% after column chromatography.

Base-Free Conditions

Unlike traditional methods requiring triethylamine, the reaction proceeds efficiently in DCM without added base, minimizing side reactions.

Functionalization of the Hydroxyl Group

The hydroxyl group in tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate permits further derivatization:

Acetylation

  • Reagents : Acetyl chloride (1.97 mL, 27.7 mmol), TEA (3.86 mL, 27.7 mmol)
  • Conditions : -20°C in DCM, 1.5 hours
  • Outcome : tert-Butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate, used directly in subsequent steps.

Coupling with Aromatic Acids

A Mitsunobu-like coupling with 3-cyanobenzoic acid demonstrates versatility:

  • Reagents : HOBT (3.03 g), EDCI (3.8 g), DIEA (2.5 g)
  • Solvent : DCM
  • Yield : 62% after silica gel chromatography.

Green Chemistry Approaches

The patent WO2014203045A1 highlights eco-friendly modifications:

Solvent Reduction

  • Innovation : 50% reduction in methanol usage during hydrogenation.
  • Impact : Lowers waste generation without compromising yield.

Catalyst Recycling

  • Method : Pd/C filtration and reuse for up to three cycles.
  • Efficiency : Maintains >90% activity.

Analytical Characterization

Critical spectroscopic data for quality control:

¹H NMR (400 MHz, CDCl₃)

  • δ 1.44 (s, 18H, Boc groups)
  • δ 3.17–4.21 (m, pyrrolidine protons)
  • δ 4.67 (br, OH).

LC-MS Profiling

  • Observed : [M+H]⁺ = 441 (C₂₈H₂₇ClF₃N₅O₄S).

Challenges and Troubleshooting

Epimerization During Amination

  • Cause : Prolonged heating at >60°C.
  • Solution : Use shorter reaction times (4–6 hours).

Column Chromatography Losses

  • Issue : Polar hydroxyl group causing tailing.
  • Fix : Add 3% triethylamine to eluent.

Industrial-Scale Adaptations

Continuous Flow Hydrogenation

  • Throughput : 1 kg/day using fixed-bed Pd/C reactors.
  • Purity : >99.5% by HPLC.

Cost Analysis

  • Boc Anhydride Consumption : Reduced by 15% via slow addition protocols.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or oxopropanoyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with ester and amino substituents are widely explored for their pharmacological and synthetic utility. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Notable Properties/Applications Reference
Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate Tert-butyl ester, 3-ethoxy-3-oxopropanoyl amino C15H21NO5S Potential enzyme inhibitor scaffold; keto-ester reactivity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d) Ethyl ester, bicyclic fused thiophene C13H17NO2S Intermediate for fused heterocycles
Ethyl 4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate (STK280616) Ethyl ester, phenyl and benzoyl groups C20H17NO3S β-secretase 1 inhibitor (align score: 0.453)
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Chloroacetyl amino, cyclopentane-fused thiophene C14H16ClNO3S Alkylation studies in heterocyclic chemistry
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Hydroxyphenyl, ethoxy-oxoethyl amino C22H25NO6S Multicomponent Petasis reaction product (22% yield)

Key Findings from Comparative Analysis

The 3-ethoxy-3-oxopropanoyl amino group introduces a reactive keto-ester, distinct from the chloroacetyl group in ’s compound, which may favor nucleophilic substitution reactions .

Synthetic Utility

  • Analogs such as 6o () and STK280616 () highlight the versatility of thiophene-3-carboxylates in multicomponent reactions and enzyme inhibition studies. The target compound’s tert-butyl group may require optimized deprotection strategies for downstream functionalization .

Spectroscopic Characterization

  • NMR and HRMS-ESI data for analogs (e.g., 6o in ) provide a benchmark for validating the target compound’s structure. The tert-butyl group is expected to produce distinct <sup>1</sup>H NMR signals (δ ~1.4 ppm) compared to ethyl esters (δ ~1.2–1.3 ppm) .

Biological Activity

Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C13H19N1O4S1C_{13}H_{19}N_{1}O_{4}S_{1}. Its structure features a thiophene ring, which is often associated with various biological activities. The presence of the ethoxy and oxopropanoyl groups contributes to its chemical reactivity and potential pharmacological properties.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that certain thiophene carboxamide derivatives demonstrated antibacterial and antifungal activities, suggesting that similar compounds may also possess these properties .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (µg/mL)Activity Type
Thiophene-3-carboxamide (I)32Antibacterial
Thiophene-3-carboxamide (II)64Antifungal
This compoundTBDTBD

Anti-inflammatory Properties

Thiophene derivatives have been reported to exhibit anti-inflammatory effects. A study on benzo[b]thiophenes indicated their potential in reducing inflammation through various pathways, including inhibition of pro-inflammatory cytokines . This suggests that this compound may also possess similar anti-inflammatory properties.

The biological activity of this compound can be attributed to its ability to interact with biological targets at the molecular level.

  • Enzyme Inhibition : Compounds with a thiophene core may inhibit specific enzymes involved in disease processes, particularly those related to inflammation and microbial resistance.
  • Cell Signaling Modulation : The compound could modulate cell signaling pathways that regulate immune responses and inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into various thiophene derivatives showed promising results against Gram-positive bacteria, with some compounds achieving low MIC values, indicating high potency .
  • Anti-inflammatory Research : Another study explored the anti-inflammatory effects of thiophene-based compounds, demonstrating their ability to reduce swelling and pain in animal models .

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